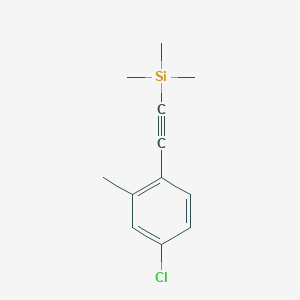
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: is a chemical compound with the molecular formula C12H15ClSi. It is a derivative of phenylethynyl with a chloro and methyl group on the benzene ring and a trimethylsilyl group attached to the ethynyl group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-2-methylbenzene and trimethylsilyl chloride .
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide , and a suitable solvent like dimethylformamide (DMF) .
Procedure: The base deprotonates the benzene ring, forming a phenyl anion, which then reacts with trimethylsilyl chloride to form the desired product.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The product is purified using techniques such as column chromatography to remove impurities and byproducts.
Análisis De Reacciones Químicas
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents like chromium trioxide .
Reduction: Reduction reactions can convert the compound to 4-chloro-2-methylbenzene using reducing agents like lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether.
Substitution: Various nucleophiles, such as alcohols or amines, in the presence of a catalyst.
Major Products Formed:
4-chloro-2-methylbenzoic acid: (from oxidation)
4-chloro-2-methylbenzene: (from reduction)
Various substituted phenylethynyl compounds (from substitution reactions)
Aplicaciones Científicas De Investigación
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: It is used in the production of materials and chemicals that require specific functional groups.
Mecanismo De Acción
The mechanism by which (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at the ethynyl position. The compound can also participate in cross-coupling reactions, forming carbon-carbon bonds essential for building complex organic molecules.
Comparación Con Compuestos Similares
Trimethylsilyl chloride
Trimethylsilane
Phenylethynyl derivatives
Propiedades
Fórmula molecular |
C12H15ClSi |
|---|---|
Peso molecular |
222.78 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-9-12(13)6-5-11(10)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Clave InChI |
OAXRNWDBJZLZCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


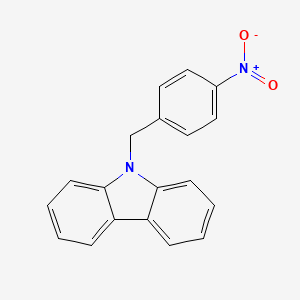
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
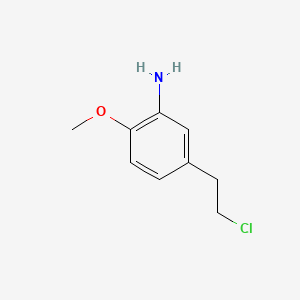
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
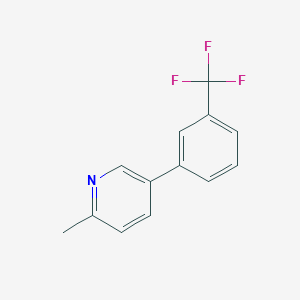
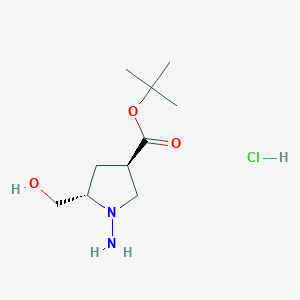
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
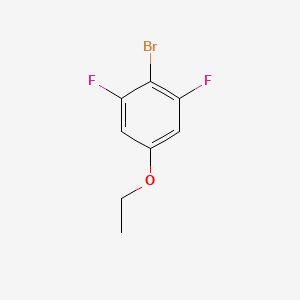
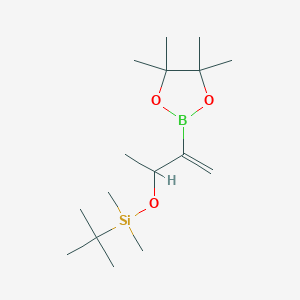

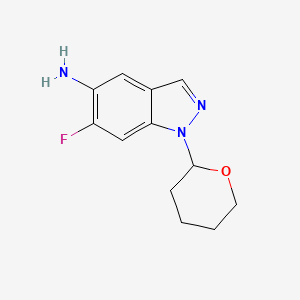
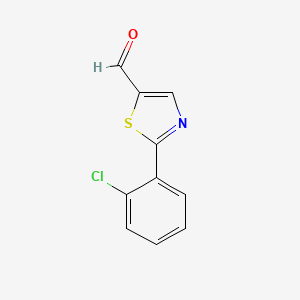
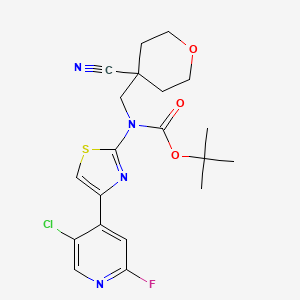
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
